(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole core would provide a heterocyclic base, with the cyanobenzoyl group, ethyl acetate group, and fluorine atom contributing to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, benzo[d]thiazoles are generally soluble in common organic solvents .Scientific Research Applications
GPIIb/IIIa Integrin Antagonists Development
A study discusses the development of ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184), a potent and orally active fibrinogen receptor antagonist. The compound is characterized by a trisubstituted beta-amino acid residue and demonstrates significant potential for antithrombotic treatment in acute phases due to its fast onset and short duration of action after oral administration (Hayashi et al., 1998).
Synthesis of Benzothiazole Derivatives
Research on the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate through a three-component reaction, resulting in a series of novel compounds. The study emphasizes the potential of these compounds for further chemical and pharmacological evaluation (Nassiri & Forough Jalili Milani, 2020).
Antimicrobial and Anticancer Agents
Several studies focus on the synthesis and evaluation of benzothiazole derivatives for their antimicrobial and anticancer activities. For instance, the synthesis of new benzothiazole acylhydrazones as anticancer agents demonstrates the importance of specific substitutions on the benzothiazole scaffold to modulate antitumor properties, highlighting the compound's potential in medicinal chemistry (Osmaniye et al., 2018).
Metal-Ion Sensing and Fluoroionophores
A study on fluorene-based metal-ion sensing probes with high sensitivity to Zn2+ and efficient two-photon absorption discusses the development of fluoroionophores for specific metal ion detection, offering applications in fluorescence microscopy imaging and sensing (Belfield et al., 2010).
Novel Synthesis Techniques
Research on a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions, illustrating novel synthesis techniques for polyfunctionally substituted heterocyclic compounds, which could be explored for various biological and chemical applications (Mohamed, 2014).
Mechanism of Action
Mode of Action
Based on its structure, it may act through a mechanism involving imino-stetter reactions . These reactions involve the transfer of a hydride from a carbonyl compound to an imine, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s possible that it could affect pathways involving the enzymes or receptors it interacts with .
Result of Action
It’s possible that it could induce changes in cellular processes or signaling pathways depending on the enzymes or receptors it interacts with .
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-(4-cyanobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-2-26-17(24)11-23-15-8-7-14(20)9-16(15)27-19(23)22-18(25)13-5-3-12(10-21)4-6-13/h3-9H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDAIIAJBCDFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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